Deupirfenidone

描述

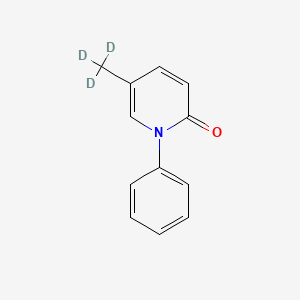

Structure

3D Structure

属性

CAS 编号 |

1093951-85-9 |

|---|---|

分子式 |

C12H11NO |

分子量 |

188.24 g/mol |

IUPAC 名称 |

1-phenyl-5-(trideuteriomethyl)pyridin-2-one |

InChI |

InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i1D3 |

InChI 键 |

ISWRGOKTTBVCFA-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)C=C1)C2=CC=CC=C2 |

规范 SMILES |

CC1=CN(C(=O)C=C1)C2=CC=CC=C2 |

产品来源 |

United States |

Foundational & Exploratory

Deupirfenidone's Mechanism of Action in Pulmonary Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deupirfenidone (LYT-100) is a novel anti-fibrotic agent under investigation for the treatment of idiopathic pulmonary fibrosis (IPF). It is a deuterated analog of pirfenidone (B1678446), a drug already approved for IPF. This strategic deuterium (B1214612) modification is designed to improve the pharmacokinetic profile of the parent compound, potentially leading to better tolerability and allowing for higher dose administration.[1][2] this compound retains the anti-fibrotic and anti-inflammatory properties of pirfenidone.[3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in pulmonary fibrosis, drawing upon the extensive research conducted on its parent compound, pirfenidone.

The pathophysiology of IPF is characterized by the relentless proliferation of fibroblasts and their differentiation into myofibroblasts, leading to excessive deposition of extracellular matrix (ECM) proteins, primarily collagen, in the lung parenchyma. This fibrotic process progressively destroys the normal lung architecture, leading to a decline in lung function and ultimately, respiratory failure. A central mediator of this fibrotic cascade is Transforming Growth Factor-beta (TGF-β). This compound, like pirfenidone, exerts its therapeutic effects by modulating key signaling pathways implicated in fibrosis and inflammation.

Core Anti-Fibrotic Mechanisms

The anti-fibrotic activity of this compound is multifaceted, primarily targeting the signaling pathways that drive fibroblast activation and collagen synthesis.

Inhibition of Transforming Growth Factor-β (TGF-β) Signaling

TGF-β is a master regulator of fibrosis. This compound is understood to interfere with TGF-β signaling through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.

Canonical Smad Pathway:

TGF-β binding to its receptor complex on the cell surface triggers the phosphorylation of receptor-associated Smad proteins, Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes. Pirfenidone has been shown to inhibit the phosphorylation of Smad3, a key step in this pathway.[4] While some studies suggest pirfenidone may not directly inhibit Smad2/3 phosphorylation, it has been observed to prevent the nuclear accumulation of the active Smad2/3 complexes.

Non-Canonical Pathways:

TGF-β can also signal through various Smad-independent pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

-

MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are activated by TGF-β and contribute to fibroblast proliferation and ECM production. Pirfenidone has been demonstrated to attenuate the TGF-β1-induced phosphorylation of ERK1/2, p38, and JNK.[5]

-

PI3K/Akt Pathway: The PI3K/Akt pathway is another important signaling cascade in fibrosis, promoting cell survival and proliferation. Pirfenidone has been shown to inhibit the phosphorylation of Akt in response to TGF-β stimulation.[6]

The following diagram illustrates the inhibitory effect of this compound on the TGF-β signaling cascade.

References

- 1. Pirfenidone Alleviates Against Fine Particulate Matter-Induced Pulmonary Fibrosis Modulating via TGF-β1/TAK1/MKK3/p38 MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pirfenidone modulates macrophage polarization and ameliorates radiation‐induced lung fibrosis by inhibiting the TGF‐β1/Smad3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Effect of pirfenidone on proliferation, TGF-β-induced myofibroblast differentiation and fibrogenic activity of primary human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Deupirfenidone: A Comprehensive Technical Overview of its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Deupirfenidone (LYT-100) is a novel, deuterated form of pirfenidone (B1678446), an established anti-inflammatory and anti-fibrotic agent. This strategic modification of pirfenidone's chemical structure is designed to alter its pharmacokinetic profile, potentially leading to improved tolerability and bioavailability. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of this compound, summarizing key clinical trial data, experimental protocols, and the implications for its therapeutic development.

Introduction to this compound

This compound is being developed for the treatment of idiopathic pulmonary fibrosis (IPF) and other conditions involving inflammation and fibrosis. By selectively replacing hydrogen atoms with deuterium (B1214612), the metabolic pathway of pirfenidone is altered, leading to a differentiated pharmacokinetic (PK) profile.[1][2] This modification aims to address the tolerability issues associated with pirfenidone, which can limit its use and lead to treatment discontinuation.[3]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in several clinical studies, demonstrating a profile distinct from that of its parent compound, pirfenidone.

Absorption and Bioavailability

This compound is orally administered.[4] Clinical trial data has shown that this compound exhibits a different bioavailability profile compared to pirfenidone.

Food Effect:

The presence of food has a notable impact on the absorption of this compound. In a Phase 1 study, administration of a single 500 mg dose of this compound with food resulted in a decrease in both the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve, AUC) when compared to fasting conditions. Specifically, the Cmax was reduced by 23% when taken with food. This is a less pronounced effect than that observed with pirfenidone, where food intake leads to a 49% reduction in Cmax. These findings suggest that this compound may be administered with less stringent regard to meals.

Dose Proportionality and Exposure

Clinical studies have demonstrated that this compound exhibits dose-proportional pharmacokinetics.[2] In a Phase 1 multiple ascending dose study, increasing doses of this compound (up to 1000 mg BID) were well-tolerated and showed a proportional increase in exposure.

Furthermore, studies have indicated that this compound can achieve higher drug exposure compared to pirfenidone at equivalent doses. An 801 mg dose of this compound resulted in greater drug exposure than an 801 mg dose of pirfenidone. In a Phase 2b trial, this compound 825 mg three times a day (TID) resulted in an approximately 50% increase in drug exposure compared to pirfenidone 801 mg TID.[5]

Metabolism

This compound is a selectively deuterated form of pirfenidone, with three deuterium atoms replacing hydrogen at the site of active metabolism.[1] This deuteration slows down the metabolic conversion of the parent drug to its primary metabolite, 5-carboxy-pirfenidone.[1] This results in a higher ratio of the active parent drug to its metabolite compared to what is reported for pirfenidone.[2][6]

Comparative Pharmacokinetics with Pirfenidone

A key aspect of this compound's development is its differentiated pharmacokinetic profile relative to pirfenidone. Studies have directly compared the two compounds, providing valuable insights.

A dose-finding study in healthy older adults found that this compound 850 mg twice daily (BID) met the equivalence criterion for AUC when compared to pirfenidone 801 mg three times daily (TID), although the Cmax was higher with this compound.[7][8] Conversely, this compound 550 mg TID was also found to be equivalent to pirfenidone 801 mg TID in terms of AUC, but with a lower Cmax.[7][8]

Quantitative Pharmacokinetic Data Summary

The following tables summarize the key quantitative pharmacokinetic data from various clinical studies of this compound.

Table 1: Phase 1 Single Dose Food Effect Study (500 mg this compound)

| Parameter | Fed State | Fasting State | % Change (Fed vs. Fasting) |

| Cmax | Decreased | Higher | -23% |

| AUC | Decreased | Higher | Not specified |

Table 2: Comparative Pharmacokinetics of this compound and Pirfenidone

| Drug & Regimen | Comparator & Regimen | Key Finding |

| This compound 850 mg BID | Pirfenidone 801 mg TID | Equivalent AUC, higher Cmax for this compound.[7][8] |

| This compound 550 mg TID | Pirfenidone 801 mg TID | Equivalent AUC, lower Cmax for this compound.[7][8] |

| This compound 825 mg TID | Pirfenidone 801 mg TID | ~50% increased drug exposure with this compound.[5] |

Table 3: Dose Proportionality of this compound (TID Regimen)

| Dose Escalation | AUC Increase | Cmax Increase |

| 550 mg to 824 mg | 43%[1] | 57%[1] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the protocols for key experiments cited in this guide.

Phase 1 Multiple Ascending Dose and Food Effect Study

-

Study Design: A randomized, double-blind study in healthy participants.

-

Multiple Ascending Dose (MAD) Portion:

-

Participants received increasing doses of this compound, up to 1000 mg BID.

-

Safety, tolerability, and pharmacokinetic profiles were evaluated.

-

-

Food Effect Portion:

-

Participants received a single 500 mg dose of this compound under both fed and fasting conditions.

-

Pharmacokinetic parameters (AUC and Cmax) were measured to assess the impact of food.

-

Phase 1 Dose-Finding Study in Healthy Older Adults

-

Study Design: A three-part, randomized, double-blind study.[1][8]

-

Objective: To identify the optimal doses of this compound for a Phase 2b study by evaluating safety, tolerability, steady-state pharmacokinetics, and food effect relative to pirfenidone.[1]

-

Methodology: The study assessed various dosing regimens, including twice-daily and three-times-daily administration, and included a titration regimen from 550 mg TID to 824 mg TID.[1]

Phase 2b ELEVATE IPF Trial

-

Study Design: A global, randomized, double-blind, active- and placebo-controlled, dose-ranging trial in patients with IPF.[9]

-

Treatment Arms: Participants were randomized (1:1:1:1) to receive one of the following for 26 weeks:

-

This compound 550 mg TID

-

This compound 825 mg TID

-

Pirfenidone 801 mg TID

-

Placebo TID

-

-

Primary Endpoint: To evaluate the efficacy of this compound in slowing the rate of lung function decline as measured by Forced Vital Capacity (FVC).[10]

-

Pharmacokinetic Sub-study: Preliminary pharmacokinetic data were collected to compare drug exposure between the this compound and pirfenidone arms.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts related to this compound's pharmacokinetics.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PureTech’s LYT-100 (this compound) Demonstrates Tolerability and Pharmacokinetic Proof-of-Concept in Phase 1 Multiple Ascending Dose and Food Effect Study | PureTech Health [news.puretechhealth.com]

- 4. Pirfenidone - Wikipedia [en.wikipedia.org]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. researchgate.net [researchgate.net]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. researchgate.net [researchgate.net]

- 9. trial.medpath.com [trial.medpath.com]

- 10. PureTech sees success in Phase IIb Pulmonary Fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]

Deupirfenidone: A Technical Guide to its Anti-Fibrotic Effects on TGF-β and Other Key Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deupirfenidone (LYT-100) is a novel, deuterated form of pirfenidone (B1678446), an approved anti-fibrotic agent for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[1][2] By selectively replacing hydrogen atoms with deuterium, this compound is designed to retain the therapeutic activity of pirfenidone while offering a differentiated pharmacokinetic profile, potentially leading to improved safety and tolerability.[1][3] This technical guide provides an in-depth overview of the known and inferred mechanisms by which this compound exerts its anti-fibrotic effects, with a primary focus on the Transforming Growth Factor-β (TGF-β) signaling pathway and other related fibrotic pathways. While preclinical data on this compound is emerging, much of the detailed molecular mechanism is extrapolated from extensive research on its parent compound, pirfenidone.

Quantitative Data Summary

The efficacy and safety of this compound have been evaluated in the ELEVATE IPF Phase 2b clinical trial. The following tables summarize the key quantitative outcomes from this study.

Table 1: Efficacy of this compound in Idiopathic Pulmonary Fibrosis (ELEVATE IPF Phase 2b Trial)

| Treatment Group | Dose | Mean Change in Forced Vital Capacity (FVC) from Baseline at 26 Weeks (mL) | Treatment Effect vs. Placebo (%) |

| This compound | 825 mg TID | -21.5 | 80.9%[4][5] |

| This compound | 550 mg TID | - | - |

| Pirfenidone | 801 mg TID | -51.6 | 54.1%[4][5] |

| Placebo | - | -112.5 | - |

TID: Three times a day

Table 2: Safety and Tolerability of this compound (ELEVATE IPF Phase 2b Trial - Open-Label Extension)

| Adverse Event (≥10% incidence) | This compound 550 mg TID (n=83) | This compound 825 mg TID (n=87) |

| Nausea | 8.4% | 11.5% |

| Dyspepsia | 14.5% | 12.6% |

| Upper respiratory infections | 16.9% | 17.2% |

| Cough | 10.8% | 4.6% |

Core Mechanism of Action: Modulation of TGF-β Signaling

Preclinical research indicates that this compound potently inhibits a range of pro-inflammatory and pro-fibrotic cytokines, including TGF-β, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[6][7][8] The anti-fibrotic effects of its parent compound, pirfenidone, are largely attributed to the downregulation of the TGF-β signaling pathway, which plays a central role in the pathogenesis of fibrosis.[9][10] This pathway can be broadly divided into canonical (Smad-dependent) and non-canonical (Smad-independent) signaling cascades.

Canonical TGF-β/Smad Pathway

The canonical TGF-β pathway involves the binding of TGF-β ligands to their cell surface receptors, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for collagens and other extracellular matrix (ECM) components.

Pirfenidone has been shown to interfere with this pathway by:

-

Reducing Smad2/3 Phosphorylation: In vitro studies have demonstrated that pirfenidone can decrease the TGF-β1-induced phosphorylation of Smad2 and Smad3 in various cell types, including fibroblasts.[11][12]

-

Inhibiting Nuclear Translocation of Smads: By reducing Smad phosphorylation, pirfenidone consequently inhibits the nuclear translocation of the Smad2/3-Smad4 complex.

Non-Canonical TGF-β Pathways

TGF-β can also signal through Smad-independent pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[13][14][15] These pathways also contribute to the pro-fibrotic effects of TGF-β. Studies on pirfenidone suggest that it can also modulate these non-canonical pathways.[13]

Effects on Other Fibrotic Pathways

This compound's anti-fibrotic activity is likely not limited to the TGF-β pathway. As a multimodal agent, it is suggested to influence other key mediators of fibrosis.[7]

-

Platelet-Derived Growth Factor (PDGF): Pirfenidone has been shown to reduce the expression of PDGF, a potent mitogen for fibroblasts.

-

Tumor Necrosis Factor-alpha (TNF-α): this compound is known to inhibit TNF-α, a pro-inflammatory cytokine that can contribute to fibrotic processes.[6][7][8]

-

Interleukin-6 (IL-6): Inhibition of IL-6 by this compound is another mechanism that can contribute to its anti-inflammatory and anti-fibrotic effects.[6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-fibrotic effects of compounds like this compound, based on published studies with pirfenidone.

Western Blot Analysis for Phosphorylated and Total Smad Proteins

Objective: To quantify the effect of this compound on TGF-β-induced Smad2/3 phosphorylation.

Methodology:

-

Cell Culture and Treatment: Culture human lung fibroblasts (e.g., MRC-5) or other relevant cell lines in appropriate media. Once confluent, serum-starve the cells for 24 hours. Pre-treat the cells with varying concentrations of this compound for 1 hour, followed by stimulation with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize the levels of phosphorylated Smad proteins to the total Smad protein levels.

Immunofluorescence Staining for Alpha-Smooth Muscle Actin (α-SMA)

Objective: To visualize and quantify the effect of this compound on fibroblast-to-myofibroblast differentiation.

Methodology:

-

Cell Culture and Treatment: Seed human lung fibroblasts on glass coverslips in a 24-well plate. After reaching sub-confluency, serum-starve the cells and then treat with this compound and TGF-β1 as described for the Western blot protocol.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.[16]

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-SMA overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of α-SMA positive cells or the fluorescence intensity.

Collagen Production Assay

Objective: To measure the effect of this compound on TGF-β-induced collagen synthesis.

Methodology:

-

Cell Culture and Treatment: Culture fibroblasts to confluence and treat with this compound and TGF-β1 in serum-free media for 48-72 hours.

-

Sample Collection: Collect the cell culture supernatant and cell lysate.

-

Collagen Quantification: Measure the amount of soluble collagen in the supernatant using a Sircol Collagen Assay or an ELISA kit specific for type I collagen. Normalize the collagen levels to the total protein concentration of the corresponding cell lysate.

Conclusion

This compound represents a promising advancement in the treatment of idiopathic pulmonary fibrosis and potentially other fibrotic diseases. Its deuterated chemical structure offers a favorable pharmacokinetic profile compared to its parent compound, pirfenidone. While direct preclinical evidence for this compound's molecular mechanism is still emerging, the extensive research on pirfenidone strongly suggests that its anti-fibrotic effects are mediated through the potent inhibition of the TGF-β signaling pathway, at both the canonical Smad-dependent and non-canonical Smad-independent levels. Furthermore, its inhibitory action on other pro-fibrotic and pro-inflammatory mediators like PDGF, TNF-α, and IL-6 underscores its multi-faceted mechanism of action. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate molecular effects of this compound and other anti-fibrotic agents. Continued research into the precise molecular targets of this compound will be crucial for optimizing its therapeutic use and expanding its application to a broader range of fibrotic conditions.

References

- 1. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. respiratory-therapy.com [respiratory-therapy.com]

- 5. PureTech’s this compound (LYT-100) Demonstrates Strong and Durable Efficacy as a Monotherapy with Favorable Tolerability in Phase 2b ELEVATE IPF Trial | PureTech Health [news.puretechhealth.com]

- 6. PureTech Advances LYT-100 (this compound) for Treatment of Serious Respiratory Complications that Persist Following Resolution of COVID-19 Infection | PureTech Health [news.puretechhealth.com]

- 7. PureTech Advances LYT-100 (this compound) for Treatment of Serious Respiratory Complications that Persist Following Resolution of COVID-19 Infection | PureTech Health [news.puretechhealth.com]

- 8. Facebook [cancer.gov]

- 9. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro | PLOS One [journals.plos.org]

- 11. Anti-fibrotic action of pirfenidone in Dupuytren’s disease-derived fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-fibrotic action of pirfenidone in Dupuytren's disease-derived fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigating the effects of Pirfenidone on TGF-β1 stimulated non-SMAD signaling pathways in Dupuytren’s disease -derived fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-Smad pathways in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. emulatebio.com [emulatebio.com]

A Technical Guide to Preclinical In Vivo Models for Deupirfenidone Research

Introduction

Deupirfenidone (LYT-100) is a deuterated analog of pirfenidone (B1678446), an approved anti-fibrotic agent for Idiopathic Pulmonary Fibrosis (IPF). The selective deuteration of pirfenidone is designed to yield a differentiated pharmacokinetic profile, potentially leading to improved safety and tolerability.[1][2] As a molecule with potent anti-fibrotic and anti-inflammatory properties, this compound's preclinical evaluation relies on robust in vivo models that can effectively recapitulate the key pathological features of fibrotic diseases.[1] This technical guide provides an in-depth overview of the core preclinical models used in the research of pirfenidone, which serve as the foundation for this compound's development. We will detail the experimental protocols for key models, present quantitative data from relevant studies, and visualize the underlying signaling pathways and experimental workflows.

Core Preclinical In Vivo Models

The anti-fibrotic efficacy of pirfenidone, and by extension this compound, has been demonstrated across various animal models of lung, liver, and kidney fibrosis.[3] These models are crucial for assessing therapeutic efficacy, understanding the mechanism of action, and establishing dose-response relationships.

Bleomycin-Induced Pulmonary Fibrosis

The bleomycin-induced model is the most widely utilized animal model for studying pulmonary fibrosis due to its ability to induce oxidative stress and inflammation, leading to subsequent fibrotic changes in the lungs of mice and hamsters.[3]

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis

Chronic administration of the hepatotoxin carbon tetrachloride in rodents is a well-established method for inducing liver fibrosis. This model mimics the progressive nature of hepatic fibrosis leading to cirrhosis.

Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis

The UUO model is a well-characterized method for inducing tubulointerstitial fibrosis in the kidney.[4] It provides a rapid and reproducible model of renal fibrosis, making it suitable for screening anti-fibrotic compounds.[4]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of preclinical studies. Below are the protocols for the key in vivo models.

Bleomycin-Induced Pulmonary Fibrosis Protocol (Rat Model)

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (e.g., 5 mg/kg).

-

Treatment Groups:

-

Sham Control (saline instillation + vehicle treatment)

-

Bleomycin Control (bleomycin instillation + vehicle treatment)

-

This compound/Pirfenidone Treatment (bleomycin instillation + drug administration)

-

-

Drug Administration: Oral gavage of pirfenidone (e.g., 50 mg/kg/day) starting from the day of bleomycin instillation and continuing for a specified duration (e.g., 14 or 28 days).[5]

-

Outcome Measures:

-

Histopathology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to assess the extent of fibrosis and inflammation. Fibrosis is often scored using a semi-quantitative scale (e.g., Ashcroft score).

-

Biochemical Analysis: Lung tissue is homogenized to measure hydroxyproline (B1673980) content, a key component of collagen and a quantitative marker of fibrosis.[5]

-

Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., TGF-β1, Collagen I, α-SMA) via RT-qPCR.

-

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Protocol (Mouse Model)

-

Animal Model: Male BALB/c mice.[6]

-

Induction of Fibrosis: Intraperitoneal injection of CCl₄ (e.g., 0.4 ml of 10% CCl₄ solution in soybean oil) twice a week for several weeks (e.g., 8 weeks).[7]

-

Treatment Groups:

-

Control (saline injection + vehicle treatment)

-

CCl₄ Control (CCl₄ injection + vehicle treatment)

-

This compound/Pirfenidone Treatment (CCl₄ injection + drug administration)

-

-

Drug Administration: Oral gavage of pirfenidone at different doses (e.g., 120 mg/kg and 240 mg/kg) daily.[7]

-

Outcome Measures:

-

Serum Biomarkers: Blood samples are collected to measure liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[7]

-

Histopathology: Liver tissue is stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate liver damage and collagen deposition.

-

Fibrosis Markers: Serum levels of hyaluronic acid (HA), laminin (B1169045) (LN), and collagen type IV (IV-C) are measured by radioimmunoassay.[7] Gene expression of α-SMA in the liver is assessed by RT-qPCR.[7]

-

Unilateral Ureteral Obstruction (UUO) Protocol (Rat Model)

-

Animal Model: Male Sprague-Dawley rats.[8]

-

Induction of Fibrosis: The left ureter is ligated at two points and cut between the ligatures to create a complete obstruction. Sham-operated animals undergo the same surgical procedure without ureteral ligation.[8]

-

Treatment Groups:

-

Sham-operated

-

UUO Control

-

UUO + this compound/Pirfenidone Treatment

-

-

Drug Administration: Pirfenidone is administered in the food at a dose of 500 mg/kg/day for a duration of 21 days.[4]

-

Outcome Measures:

-

Renal Function: In some protocols, renal function is assessed by measuring inulin (B196767) clearance after the release of the obstruction.[4]

-

Histopathology: Kidneys are stained with Masson's trichrome to visualize collagen deposition and assess tubulointerstitial fibrosis.

-

Biochemical Analysis: Kidney tissue is analyzed for hydroxyproline content.[4]

-

Gene Expression Analysis: mRNA expression of type I and IV collagen, and TGF-β in the renal cortex is quantified.[4]

-

Data Presentation

The following tables summarize the quantitative data on the efficacy of pirfenidone in the described preclinical models.

Table 1: Efficacy of Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis

| Species | Pirfenidone Dose | Duration | Key Findings | Reference |

| Rat | 50 mg/kg/day (oral) | 7, 14, 28 days | Significantly reduced alveolitis and fibrosis scores at all time points compared to the model group. | [5] |

| Mouse | 30 & 100 mg/kg/day (oral) | 42 days | Reduced lung hydroxyproline content and minimized early lung edema and pathology. | [9] |

| Mouse | 300 & 600 mg/kg (in diet) | 4 weeks | Significantly reduced collagen deposition. | [10] |

Table 2: Efficacy of Pirfenidone in CCl₄-Induced Liver Fibrosis

| Species | Pirfenidone Dose | Duration | Key Findings | Reference |

| Mouse | 250 mg/kg (oral) | 4 weeks | Attenuated fibrosis severity by 49.8% (histopathology) and 44.9% (hydroxyproline levels) compared to the CCl₄ group. | [6] |

| Mouse | 120 & 240 mg/kg (oral) | 8 weeks | Decreased serum levels of ALT, AST, ALP, HA, LN, and IV-C. Reduced collagen deposition and α-SMA gene expression. | [7] |

| Rat | 500 mg/kg/day (oral) | 8 weeks | Reduced computerized fibrosis index by 70% and decreased hydroxyproline content. | [11] |

Table 3: Efficacy of Pirfenidone in Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis

| Species | Pirfenidone Dose | Duration | Key Findings | Reference |

| Rat | 500 mg/kg/day (in food) | 21 days | Significantly suppressed the increase in collagen content and inhibited mRNA expression of type I and IV collagen and TGF-β. | [4] |

| Rat | Not specified | 7 & 14 days | Ameliorated tubulointerstitial fibrosis and reduced apoptosis of renal tubular epithelial cells. | [8] |

Signaling Pathways

Pirfenidone exerts its anti-fibrotic and anti-inflammatory effects through a multi-faceted mechanism of action.[3] A key target is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[12][13] Pirfenidone has been shown to inhibit the production of TGF-β and interfere with its downstream signaling cascades.[13][14] Additionally, it modulates the levels of other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins.[3][15]

// Nodes TGFb [label="TGF-β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGFbR [label="TGF-β Receptor", fillcolor="#F1F3F4"]; this compound [label="this compound", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMAD [label="SMAD 2/3\nPhosphorylation", fillcolor="#FBBC05"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#FBBC05"]; Fibroblast [label="Fibroblast\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Myofibroblast [label="Myofibroblast\nDifferentiation (α-SMA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\n(Collagen, Fibronectin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fibrosis [label="Fibrosis", shape=box, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges TGFb -> TGFbR; TNFa -> Fibroblast; TGFbR -> SMAD; TGFbR -> PI3K_AKT; SMAD -> Fibroblast; PI3K_AKT -> Fibroblast; Fibroblast -> Myofibroblast; Myofibroblast -> ECM; ECM -> Fibrosis;

This compound -> TGFb [arrowhead=tee, color="#EA4335"]; this compound -> TNFa [arrowhead=tee, color="#EA4335"]; this compound -> SMAD [arrowhead=tee, color="#EA4335"]; this compound -> PI3K_AKT [arrowhead=tee, color="#EA4335"]; this compound -> Fibroblast [arrowhead=tee, color="#EA4335"]; } caption { label="this compound's Mechanism of Action on Key Fibrotic Pathways"; fontsize=12; fontcolor="#202124"; }

The preclinical in vivo models of bleomycin-induced pulmonary fibrosis, CCl₄-induced liver fibrosis, and unilateral ureteral obstruction-induced kidney fibrosis are indispensable tools for the nonclinical evaluation of this compound. These models, which have been extensively characterized with the parent compound pirfenidone, provide a strong basis for assessing the anti-fibrotic and anti-inflammatory potential of this compound. The detailed protocols and quantitative outcome measures described in this guide are intended to support the design and interpretation of future preclinical studies, ultimately facilitating the translation of this promising therapeutic candidate to clinical applications for a range of fibrotic diseases.

References

- 1. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 2. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pirfenidone - Wikipedia [en.wikipedia.org]

- 4. Pirfenidone improves renal function and fibrosis in the post-obstructed kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pirfenidone inhibits carbon tetrachloride- and albumin complex-induced liver fibrosis in rodents by preventing activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effects of pirfenidone on hepatic fibrosis in mice induced by carbon tetrachloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of pirfenidone in acute and sub-chronic liver fibrosis, and an initiation-promotion cancer model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pirfenidone effectively reverses experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Pirfenidone? [synapse.patsnap.com]

In Vitro Assays for Assessing Deupirfenidone Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deupirfenidone (LYT-100) is a deuterated analog of pirfenidone, an established anti-fibrotic and anti-inflammatory agent used in the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] Deuteration is intended to improve the pharmacokinetic profile and tolerability of the drug while retaining the therapeutic activity of pirfenidone.[2] This technical guide provides an in-depth overview of the core in vitro assays used to assess the efficacy of this compound, with a focus on its anti-fibrotic and anti-inflammatory properties. The methodologies detailed below are primarily based on studies conducted with pirfenidone, which is expected to exhibit a similar in vitro mechanism of action to this compound.

Anti-Fibrotic Activity Assays

The anti-fibrotic effects of this compound can be evaluated through a series of in vitro assays that measure its impact on key cellular processes involved in fibrosis, such as fibroblast proliferation, differentiation, and extracellular matrix deposition.

Fibroblast Proliferation Assays

Fibroblast proliferation is a hallmark of fibrosis. Assays to measure the anti-proliferative effects of this compound are crucial for its preclinical evaluation.

Quantitative Data on Anti-Proliferative Effects of Pirfenidone

| Assay Type | Cell Type | Drug Concentration | % Inhibition / Effect | Reference |

| MTT Assay | Human Pterygium Fibroblasts | ~0.2 mg/mL | IC50 | [3] |

| MTT Assay | Human Lens Epithelial Cells | 0.47 mg/mL | IC50 | [4] |

| BrdU Assay | Primary Human Intestinal Fibroblasts | 0.5, 1, and 2 mg/mL | Dose-dependent decrease in BrdU incorporation |

Experimental Protocol: MTT Assay for Fibroblast Proliferation

This protocol is adapted from studies on pirfenidone's effect on human fibroblasts.[3][5]

-

Cell Seeding: Plate human lung fibroblasts (e.g., MRC-5) in a 96-well plate at a density of 5 x 10³ cells/well in complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Experimental Workflow for Fibroblast Proliferation Assay

References

- 1. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 3. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Pirfenidone on TGF-beta2 Induced Proliferation, Migration and Epithlial-Mesenchymal Transition of Human Lens Epithelial Cells Line SRA01/04 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

Deupirfenidone: A Technical Deep Dive into its Molecular Interactions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deupirfenidone (LYT-100), a deuterated analog of pirfenidone (B1678446), is an orally bioavailable small molecule with potent anti-inflammatory and anti-fibrotic properties.[1][2] While the precise molecular binding partners and their affinities remain an active area of investigation, a substantial body of evidence points to its modulatory effects on key signaling pathways implicated in fibrosis and inflammation. This technical guide synthesizes the current understanding of this compound's molecular targets, summarizes the available quantitative data on its inhibitory activities, details relevant experimental protocols, and visualizes the complex biological pathways it influences. This compound is designed to retain the therapeutic effects of pirfenidone while offering an improved pharmacokinetic profile, potentially leading to better tolerability.[1][2][3]

Molecular Targets and Mechanism of Action

This compound's therapeutic effects are primarily attributed to its ability to downregulate pro-inflammatory and pro-fibrotic signaling pathways, rather than high-affinity binding to a single molecular target. Its mechanism of action is understood to be pleiotropic, involving the inhibition of key cytokines and growth factors that drive the fibrotic process.

The principal molecular pathways and mediators modulated by this compound's parent compound, pirfenidone, and consequently inferred for this compound, include:

-

Transforming Growth Factor-beta (TGF-β) Signaling: Pirfenidone has been shown to inhibit TGF-β1 production and downstream signaling.[4] TGF-β is a master regulator of fibrosis, promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix (ECM) deposition. The inhibitory effects of pirfenidone on the TGF-β pathway are believed to be a cornerstone of its anti-fibrotic action.

-

Tumor Necrosis Factor-alpha (TNF-α) Signaling: Pirfenidone attenuates the pro-inflammatory effects of TNF-α.[4] By inhibiting TNF-α, this compound can reduce the inflammatory cascade that contributes to tissue injury and subsequent fibrosis.

-

Other Pro-inflammatory Cytokines: this compound is also known to inhibit other pro-inflammatory mediators, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4]

-

Platelet-Derived Growth Factor (PDGF): Pirfenidone can inhibit PDGF, a potent mitogen for fibroblasts, thereby reducing their proliferation.[4]

The deuteration of pirfenidone to create this compound is a strategic modification aimed at improving the drug's pharmacokinetic properties, specifically to increase its plasma exposure and half-life. This alteration is not expected to change the fundamental molecular targets but may enhance the duration and efficacy of their modulation.

Quantitative Analysis of Inhibitory Activity

Direct binding affinity data for this compound and pirfenidone, such as Ki or Kd values, are not extensively reported in the scientific literature. This is likely because their mechanism of action is not based on classical, high-affinity enzyme or receptor inhibition. Instead, the potency of these compounds is typically characterized by their functional inhibition of cellular processes and cytokine production, often expressed as IC50 values (the half-maximal inhibitory concentration).

The following table summarizes the available quantitative data for pirfenidone's inhibitory effects. Due to the limited public data on this compound's in vitro potency, the data for pirfenidone is presented as a surrogate.

| Target/Process | Test System | Inhibitor | IC50 / Effective Concentration | Reference |

| Cell Proliferation | Human Lens Epithelial Cells (SRA01/04) | Pirfenidone | IC50: 0.47 mg/mL | [5] |

| Cell Proliferation | Non-Small Cell Lung Cancer (A549) | Pirfenidone | IC50: 0.43 ± 0.11 mg/mL | [6] |

| Cell Proliferation | Non-Small Cell Lung Cancer (H4006) | Pirfenidone | IC50: 0.45 ± 0.01 mg/mL | [6] |

| Cell Proliferation | Non-Small Cell Lung Cancer (H157) | Pirfenidone | IC50: 0.57 ± 0.11 mg/mL | [6] |

| Cell Proliferation | Non-Small Cell Lung Cancer (H460) | Pirfenidone | IC50: 0.27 ± 0.08 mg/mL | [6] |

| Cytokine Release (TNF-α, sTNFR-1, sTNFR-2, IL-1β, IL-10, MIP-1β, MIG, IP-10) | Alveolar Macrophages from iNSIP and IPF patients | Pirfenidone | Dose-dependent suppression at 0.10 and 0.30 mg/mL | [7] |

| Cytokine Release (IFN-γ, TNF-α, IL-1β, IL-6) | SEB-stimulated Peripheral Blood Mononuclear Cells | Pirfenidone | Significant decrease at 520 µg/mL | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of pirfenidone and applicable to the investigation of this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cells, such as fibroblasts or epithelial cells.

-

Cell Culture: Plate cells (e.g., human lung fibroblasts, A549 cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or pirfenidone (typically ranging from 0.1 to 1 mg/mL). Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific cytokines (e.g., TGF-β1, TNF-α) in cell culture supernatants or biological fluids.

-

Sample Collection: Culture relevant cells (e.g., peripheral blood mononuclear cells, macrophages) with or without stimuli (e.g., lipopolysaccharide) in the presence of varying concentrations of this compound or pirfenidone. Collect the cell culture supernatant after a defined incubation period.

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add standards of known cytokine concentrations and the collected samples to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates, such as phosphorylated Smad3 to assess TGF-β pathway activation.

-

Cell Lysis: Treat cells with this compound or pirfenidone and a stimulus (e.g., TGF-β1). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Smad3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general workflow for its preclinical evaluation.

Caption: Proposed signaling pathways modulated by this compound.

Caption: General experimental workflow for assessing this compound's antifibrotic activity.

Conclusion and Future Directions

This compound represents a promising next-generation anti-fibrotic agent. While its precise, high-affinity molecular targets are yet to be fully elucidated, its mechanism of action is well-characterized through its modulatory effects on key pro-inflammatory and pro-fibrotic pathways. The deuteration of pirfenidone offers the potential for an improved pharmacokinetic and tolerability profile, which may translate to enhanced clinical efficacy.

Future research should focus on identifying the direct molecular binding partners of this compound, even if the interactions are of low affinity, to gain a more complete understanding of its mechanism of action. Advanced techniques such as chemical proteomics and computational modeling could be employed to this end. Furthermore, continued investigation into the downstream effects of this compound on various cell types and in different fibrotic disease models will be crucial for expanding its therapeutic applications. The ongoing and planned clinical trials will provide further insights into its clinical utility and safety profile.[9]

References

- 1. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 2. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Pirfenidone on TGF-beta2 Induced Proliferation, Migration and Epithlial-Mesenchymal Transition of Human Lens Epithelial Cells Line SRA01/04 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Pirfenidone Inhibits Cytokines/chemokines Release from Alveolar Macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

Deupirfenidone: An In-Depth Technical Guide on its Anti-inflammatory Properties in Lung Tissue

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Deupirfenidone (LYT-100) is a novel, deuterated form of pirfenidone (B1678446), an established anti-inflammatory and anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis (IPF).[1] By selectively replacing hydrogen atoms with deuterium, this compound is designed to have a differentiated pharmacokinetic profile, potentially leading to improved tolerability and allowing for higher, more effective dosing.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound in lung tissue, drawing upon the extensive research on its parent compound, pirfenidone, and the emerging clinical data for this compound itself. It details key signaling pathways, presents clinical trial data in a structured format, and outlines relevant experimental protocols for its evaluation.

Introduction to this compound

This compound is an orally bioavailable small molecule being developed for the treatment of a range of conditions involving inflammation and fibrosis, most notably idiopathic pulmonary fibrosis (IPF).[4][5] IPF is a chronic, progressive, and fatal lung disease characterized by the scarring of lung tissue, which leads to a decline in lung function.[1][2] While the precise etiology of IPF is not fully understood, chronic inflammation is recognized as a key contributor to its pathogenesis.[6]

This compound's therapeutic rationale is built upon the established multimodal mechanism of its parent compound, pirfenidone.[5] Pirfenidone exerts anti-fibrotic, anti-inflammatory, and antioxidant effects.[6][7] The deuteration of pirfenidone to create this compound is intended to slow the drug's breakdown in the body, which may lead to a more favorable safety and tolerability profile, particularly concerning gastrointestinal side effects.[1][8] This improved tolerability could enable better patient adherence and potentially more effective dosing.[2]

Molecular Mechanisms of Anti-inflammatory Action

While direct mechanistic studies on this compound are emerging, its anti-inflammatory properties are understood to mirror those of pirfenidone.[5][9][10] The core mechanisms involve the downregulation of pro-inflammatory cytokines, modulation of key fibrotic signaling pathways, and inhibition of inflammasome activation.

Inhibition of Pro-inflammatory Mediators

This compound, like pirfenidone, has been shown to inhibit a variety of pro-inflammatory mediators.[9] Preclinical research indicates that it can potently inhibit cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[6][7][9] These cytokines are central to orchestrating the inflammatory response in the lungs, promoting the recruitment of inflammatory cells and contributing to tissue damage.[11]

Modulation of Transforming Growth Factor-beta (TGF-β) Signaling

The Transforming Growth Factor-beta (TGF-β) pathway is a pivotal driver of fibrosis.[6][7] TGF-β promotes the transformation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) components like collagen, leading to tissue scarring.[12] Pirfenidone has been demonstrated to reduce the expression and activity of TGF-β1, thereby mitigating the downstream fibrotic cascade.[6][7][12] this compound is expected to share this crucial anti-fibrotic and anti-inflammatory mechanism.[9]

Suppression of the NLRP3 Inflammasome

Recent evidence highlights the role of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome in lung inflammation and fibrosis.[13] Activation of the NLRP3 inflammasome complex leads to the cleavage of Caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms, perpetuating a potent inflammatory response.[13][14] Studies have shown that pirfenidone can ameliorate lung inflammation and fibrosis by blocking the activation of the NLRP3 inflammasome.[13] This is a critical mechanism for interrupting the cycle of inflammation that drives fibrotic progression.

Interference with MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another route through which pirfenidone exerts its effects. In a rat model of pulmonary fibrosis induced by particulate matter, pirfenidone was shown to inhibit the TGF-β1/TAK1/MKK3/p38 MAPK signaling pathway, ultimately alleviating lung fibrosis.[15] This indicates that the drug's mechanism extends to multiple interconnected signaling cascades involved in the cellular response to injury and inflammation.

Clinical Evidence of Efficacy and Safety

The most robust clinical data for this compound comes from the ELEVATE IPF Phase 2b trial, a randomized, double-blind, active- and placebo-controlled study.[16][17] This trial evaluated two doses of this compound against both placebo and the approved dose of pirfenidone over 26 weeks in patients with IPF.[18]

Quantitative Data from the ELEVATE IPF Trial

The trial successfully met its primary and key secondary endpoints, demonstrating a dose-dependent and statistically significant reduction in the rate of lung function decline compared to placebo.[8][16]

Table 1: Efficacy of this compound in the ELEVATE IPF Phase 2b Trial (26 Weeks)

| Endpoint | This compound (825 mg TID) | Pirfenidone (801 mg TID) | Placebo |

|---|---|---|---|

| Mean Change in FVC (mL) | -21.5[8][16] | -51.6[1][16] | -112.5[8][16] |

| Treatment Effect vs. Placebo (%) | 80.9%[1][16][19] | 54.1%[1][16][19] | N/A |

| p-value vs. Placebo (FVC) | 0.02[8][16] | Not Reported | N/A |

| Mean Change in FVCpp (%) | -0.43[1][8] | Not Reported | -3.43[1][8] |

| p-value vs. Placebo (FVCpp) | 0.01[8] | Not Reported | N/A |

FVC: Forced Vital Capacity; FVCpp: Forced Vital Capacity percent predicted; TID: Three times a day.

The higher dose of this compound (825 mg TID) reduced the decline in lung function to near-physiologic levels over the 26-week period.[8][16] The treatment effect was approximately 50% greater than that observed with pirfenidone.[8][16]

Table 2: Tolerability Profile from ELEVATE IPF: Key Gastrointestinal Adverse Events (AEs)

| Adverse Event | This compound (825 mg TID) | Pirfenidone (801 mg TID) |

|---|---|---|

| Nausea | 20.3%[8] | 27.0%[8] |

| Dyspepsia | 14.1%[8] | 22.2%[8] |

| Diarrhea | 7.8%[8] | 11.1%[8] |

| Vomiting | 1.6%[8] | 3.2%[8] |

This compound was generally well-tolerated, with the higher dose demonstrating a favorable gastrointestinal side effect profile compared to pirfenidone.[8]

Experimental Protocols

Evaluating the anti-inflammatory properties of a compound like this compound involves both preclinical animal models and structured clinical trials.

Preclinical Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury

This model is widely used to study acute inflammation in the lungs.

-

Objective: To assess the ability of this compound to suppress acute pulmonary inflammation.

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Experimental Groups:

-

Control (Vehicle + Saline)

-

LPS (Vehicle + LPS)

-

LPS + this compound (Low Dose)

-

LPS + this compound (High Dose)

-

-

Methodology:

-

Treatment: Mice are administered this compound or vehicle via oral gavage for a set number of days prior to and/or after the inflammatory challenge.

-

Induction of Injury: Mice are anesthetized, and LPS (e.g., from E. coli) dissolved in sterile saline is instilled intratracheally to induce lung inflammation.[13] Control animals receive saline only.

-

Sample Collection: At a specified time point post-LPS challenge (e.g., 24-72 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with PBS. Lung tissues are harvested for histology and molecular analysis.[20]

-

-

Outcome Measures:

-

BALF Analysis: Total and differential cell counts (neutrophils, macrophages) are performed to quantify inflammatory cell influx.[20]

-

Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the BALF supernatant are measured using ELISA kits.

-

Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, alveolar wall thickening, and edema.[21]

-

Gene Expression: RNA is extracted from lung tissue to quantify the expression of pro-inflammatory genes (e.g., Tnf, Il1b, Nlrp3) via qRT-PCR.[14]

-

Clinical Trial Protocol: The ELEVATE IPF Phase 2b Study

-

Study Title: A Phase 2b, Randomized, Double-Blind, Placebo- and Active-Controlled, Dose-Ranging Trial to Evaluate the Efficacy and Safety of this compound (LYT-100) in Adults with Idiopathic Pulmonary Fibrosis.[4][16]

-

Objective: To assess the efficacy, safety, and tolerability of two doses of this compound compared with placebo and pirfenidone in slowing the rate of lung function decline in patients with IPF.[4]

-

Study Design:

-

Patient Population: Adults diagnosed with Idiopathic Pulmonary Fibrosis (IPF).[4] A total of 257 participants were enrolled.[18]

-

Interventions:

-

Duration: 26 weeks of treatment.[18]

-

Primary Endpoint: Rate of decline in Forced Vital Capacity (FVC) from baseline to week 26.[16][17]

-

Key Secondary Endpoint: Rate of decline in Forced Vital Capacity percent predicted (FVCpp) from baseline to week 26.[16]

References

- 1. xtalks.com [xtalks.com]

- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 3. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. PureTech Advances LYT-100 (this compound) for Treatment of Serious Respiratory Complications that Persist Following Resolution of COVID-19 Infection - BioSpace [biospace.com]

- 6. What is the mechanism of Pirfenidone? [synapse.patsnap.com]

- 7. Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PureTech’s this compound (LYT-100) Slowed Lung Function Decline in People with Idiopathic Pulmonary Fibrosis (IPF) as Measured by Forced Vital Capacity (FVC), Achieving the Primary and Key Secondary Endpoints in the ELEVATE IPF Phase 2b Trial | PureTech Health [news.puretechhealth.com]

- 9. Facebook [cancer.gov]

- 10. This compound (LYT-100) in post-acute sequelae of SARS-CoV-2 with respiratory complications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The added value of pirfenidone to fight inflammation and fibrotic state induced by SARS-CoV-2: Anti-inflammatory and anti-fibrotic therapy could solve the lung complications of the infection? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Use of pirfenidone in fibrotic interstitial lung diseases and beyond: a review [frontiersin.org]

- 13. Pirfenidone ameliorates lipopolysaccharide-induced pulmonary inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. respiratory-therapy.com [respiratory-therapy.com]

- 17. PureTech sees success in Phase IIb Pulmonary Fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 18. trial.medpath.com [trial.medpath.com]

- 19. PureTech's LYT-100 Shows Strong Efficacy and Tolerability in Phase 2b IPF Trial [synapse.patsnap.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Development and evaluation of a novel nebulized dihydromyricetin formulation: enhanced pulmonary delivery and pharmacokinetic properties | springermedizin.de [springermedizin.de]

Deupirfenidone (LYT-100): An In-Depth Technical Review of Early-Phase Clinical Trial Results in Idiopathic Pulmonary Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deupirfenidone (LYT-100) is a novel, deuterated form of pirfenidone (B1678446), an approved anti-fibrotic agent for the treatment of Idiopathic Pulmonary Fibrosis (IPF). The strategic deuteration of pirfenidone is designed to alter its pharmacokinetic profile, aiming to improve upon the tolerability limitations of the parent compound while retaining its established anti-inflammatory and anti-fibrotic efficacy. This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound in IPF, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanism of action. The positive results from the Phase 1 and Phase 2b trials, particularly the ELEVATE IPF study, position this compound as a promising candidate for a new standard of care in IPF, potentially offering enhanced efficacy and a more favorable safety profile.

Introduction: The Rationale for this compound

Idiopathic Pulmonary Fibrosis is a progressive and fatal lung disease with a poor prognosis.[1] The current standards of care, pirfenidone and nintedanib, have demonstrated efficacy in slowing the decline of lung function but are associated with significant tolerability issues that can lead to dose reductions or discontinuation of therapy.[2] this compound was developed to address these limitations. As a deuterated isotopologue of pirfenidone, it is designed to have a differentiated pharmacokinetic profile.[3][4] This modification is intended to reduce the metabolic rate of the drug, potentially leading to a more favorable safety and tolerability profile while maintaining or even enhancing its therapeutic effects.[3][4]

Mechanism of Action

This compound's mechanism of action is believed to be analogous to that of pirfenidone, exerting its effects through the inhibition of pro-inflammatory and pro-fibrotic signaling pathways.[5][6] Upon administration, this compound is expected to downregulate the expression of key cytokines involved in fibrosis, including Transforming Growth Factor-beta (TGF-β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[6][7] By inhibiting these mediators, this compound can potentially reduce fibroblast proliferation, collagen synthesis, and the accumulation of extracellular matrix, thereby attenuating the progression of pulmonary fibrosis.[7]

Early-Phase Clinical Development

Phase 1 Clinical Trials: Pharmacokinetics and Safety

A Phase 1, randomized, double-blind, two-part study was conducted in healthy older adults to assess the safety, tolerability, steady-state pharmacokinetics (PK), and food effect of this compound.[3][8] Part 1 of the study evaluated multiple ascending doses of this compound (100 mg, 250 mg, 500 mg, 750 mg, and 1000 mg) administered twice daily for five days.[3] Part 2 assessed the effect of food on the PK profile of a single 500 mg dose.[3]

Key Findings:

-

This compound was well-tolerated across all tested doses up to 1000 mg twice daily.[3]

-

Adverse events were generally mild and transient.[3]

-

The pharmacokinetic profile was dose-proportional.[3]

-

The ratio of the parent drug to its major metabolite was higher than that reported for pirfenidone, which is consistent with the intended effect of deuteration on metabolism.[3]

-

Food intake resulted in a slight reduction in drug exposure.[3]

A subsequent Phase 1 trial in healthy older adults compared this compound 550 mg three times a day (TID) with pirfenidone 801 mg TID. This study demonstrated that the 550 mg TID dose of this compound provided approximately equivalent drug exposure (AUC) to the approved 801 mg TID dose of pirfenidone, but with a lower peak concentration (Cmax).[8] This pharmacokinetic profile was associated with a substantial reduction in gastrointestinal and nervous system-related treatment-emergent adverse events (TEAEs) compared to pirfenidone.[9]

Table 1: Summary of Phase 1 Pharmacokinetic and Safety Findings

| Parameter | Finding | Reference |

| Dose Escalation | Well-tolerated up to 1000 mg twice daily; no maximum tolerated dose identified. | [3] |

| Pharmacokinetics | Dose-proportional PK profile. | [3] |

| Metabolism | Higher parent-to-metabolite ratio compared to pirfenidone. | [3] |

| Food Effect | Slightly lower exposure in the fed condition. | [3] |

| Comparative PK | This compound 550 mg TID showed similar AUC and lower Cmax compared to pirfenidone 801 mg TID. | [8] |

| Comparative Safety | This compound 550 mg TID resulted in a ~50% reduction in GI-related AEs vs. pirfenidone 801 mg TID. | [2] |

Phase 2b ELEVATE IPF Trial: Efficacy and Safety in Patients with IPF

The ELEVATE IPF trial (NCT05321420) was a global, randomized, double-blind, active- and placebo-controlled Phase 2b study designed to evaluate the efficacy, safety, and tolerability of this compound in patients with IPF.[10]

Experimental Protocol:

-

Study Design: Participants were randomized in a 1:1:1:1 ratio to one of four treatment arms for 26 weeks:

-

This compound 550 mg TID

-

This compound 825 mg TID

-

Pirfenidone 801 mg TID (active control)

-

Placebo TID

-

-

Patient Population: The trial enrolled 257 adult patients with a diagnosis of IPF.[2][8]

-

Primary Endpoint: The rate of decline in Forced Vital Capacity (FVC) in mL over 26 weeks.[8]

-

Key Secondary Endpoint: The change from baseline in percent predicted FVC (FVCpp) at week 26.[11]

-

Statistical Analysis: The primary endpoint was assessed using a prespecified Bayesian analysis.[10] Efficacy analyses were conducted using a random coefficient regression model.

Efficacy Results:

The ELEVATE IPF trial met its primary and key secondary endpoints.[11][12] this compound demonstrated a dose-dependent and clinically meaningful reduction in the rate of lung function decline compared to placebo.[10] The higher dose of this compound (825 mg TID) showed a treatment effect that was approximately 50% greater than that of pirfenidone.[11]

Table 2: Primary and Key Secondary Efficacy Endpoints at 26 Weeks

| Treatment Arm | Mean Change in FVC from Baseline (mL) | Treatment Effect vs. Placebo | Reference |

| This compound 825 mg TID | -21.5 | 80.9% | [2][11] |

| This compound 550 mg TID | -51.6 | 54.1% | [2][11] |

| Pirfenidone 801 mg TID | Not explicitly stated, but treatment effect was 54.1% | 54.1% | [11] |

| Placebo | -112.5 | N/A | [11] |

Note: The FVC decline of -21.5 mL over 26 weeks observed with the 825 mg TID dose of this compound is comparable to the natural decline in lung function expected in healthy older adults.[11]

Data from an ongoing open-label extension (OLE) of the study suggest that the treatment effect of this compound is durable, with patients on the 825 mg TID dose experiencing a mean FVC decline of -32.8 mL over 52 weeks.

Safety and Tolerability Results:

This compound demonstrated a favorable tolerability profile, particularly with respect to gastrointestinal adverse events, when compared to pirfenidone.[11]

Table 3: Incidence of Key Gastrointestinal Adverse Events (≥5% in at least one arm)

| Adverse Event | This compound 825 mg TID | Pirfenidone 801 mg TID | Reference |

| Nausea | 20.3% | 27.0% | [13] |

| Dyspepsia | 14.1% | 22.2% | [13] |

| Diarrhea | 7.8% | 11.1% | [13] |

| Vomiting | 1.6% | 3.2% | [13] |

| Constipation | 4.7% | 6.3% | [13] |

| Abdominal Pain | 14.1% | 7.9% | [13] |

There was one death in each of the this compound arms, two in the placebo arm, and five in the pirfenidone arm.[13]

Future Directions

Following the positive outcomes of the ELEVATE IPF trial, the developer, PureTech Health, plans to meet with regulatory authorities to discuss the registrational pathway for this compound.[14] A Phase 3 clinical trial is anticipated to be initiated by the end of 2025.[14] The robust efficacy and favorable tolerability profile observed in the early-phase trials suggest that this compound has the potential to become a new standard of care for patients with IPF.

Conclusion

The early-phase clinical trial results for this compound in patients with Idiopathic Pulmonary Fibrosis are highly encouraging. The Phase 1 studies established a favorable pharmacokinetic and safety profile, demonstrating the potential for improved tolerability over the current standard of care, pirfenidone. The Phase 2b ELEVATE IPF trial provided strong evidence of efficacy, with the 825 mg TID dose of this compound not only significantly slowing the decline in lung function compared to placebo but also showing a numerically superior effect to pirfenidone. The combination of robust, durable efficacy and a favorable safety profile positions this compound as a promising new therapeutic option for IPF that warrants further investigation in Phase 3 clinical trials.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. xtalks.com [xtalks.com]

- 3. PureTech Announces Publication of Phase 1 Results for LYT-100 in the Journal Clinical Pharmacology in Drug Development and Provides Timing Updates [businesswire.com]

- 4. pharmiweb.com [pharmiweb.com]

- 5. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 6. Facebook [cancer.gov]

- 7. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. PureTech Presents Data for LYT-100 (this compound) Supporting Design of Dose-Ranging Trial in Idiopathic Pulmonary Fibrosis (IPF) at European Respiratory Society International Congress 2022 | PureTech Health [news.puretechhealth.com]

- 10. respiratory-therapy.com [respiratory-therapy.com]

- 11. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 12. PureTech sees success in Phase IIb Pulmonary Fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. LYT-100 [puretechhealth.com]

- 14. PureTech to Present Results from Phase 2b ELEVATE IPF Trial of this compound (LYT-100) at the American Thoracic Society International Conference - BioSpace [biospace.com]

The Role of Deuterium in Modifying Pirfenidone's Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirfenidone (B1678446) is an established anti-fibrotic and anti-inflammatory agent used in the treatment of idiopathic pulmonary fibrosis (IPF). However, its clinical utility can be limited by a challenging tolerability profile and a frequent dosing regimen. To address these limitations, a deuterated analog of pirfenidone, deupirfenidone (formerly known as LYT-100), has been developed. This technical guide provides an in-depth analysis of the role of deuterium (B1214612) in modifying the properties of pirfenidone, focusing on the core aspects of pharmacokinetics, pharmacodynamics, and clinical efficacy. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Rationale for Deuteration

The primary mechanism by which deuterium substitution alters a drug's properties is the kinetic isotope effect. The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when a deuterium atom is present at that position.

Pirfenidone is primarily metabolized by the cytochrome P450 enzyme CYP1A2, with its 5-methyl group being a primary site of oxidation.[1] By selectively replacing the hydrogen atoms on this methyl group with deuterium, the metabolic breakdown of pirfenidone is slowed. This modification is designed to alter the pharmacokinetic profile of the drug, potentially leading to improved tolerability and a more favorable dosing regimen, while maintaining the established anti-fibrotic and anti-inflammatory mechanisms of action of the parent compound.[2][3]

Comparative Pharmacokinetics: Pirfenidone vs. This compound

Clinical studies have demonstrated a differentiated pharmacokinetic (PK) profile for this compound compared to pirfenidone. The strategic deuteration leads to a slower rate of metabolism, resulting in altered systemic exposure.

Key Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters from clinical trials comparing this compound and pirfenidone in healthy older adults and patients with IPF.

Table 1: Single Dose Pharmacokinetic Parameters in Healthy Older Adults

| Parameter | This compound (550 mg TID) | Pirfenidone (801 mg TID) | Reference(s) |

| Bioequivalent Exposure (AUC) | Achieved | Standard | [4] |

| Peak Plasma Concentration (Cmax) | ~24% Lower | Standard | [4] |

Table 2: Multiple Ascending Dose Pharmacokinetics in Healthy Volunteers (Phase 1)

| Dose (this compound) | Tolerability | PK Profile | Reference(s) |

| 100-1000 mg BID | Well-tolerated | Dose-proportional | [5] |

Table 3: Pharmacokinetic Insights from the ELEVATE IPF Phase 2b Trial